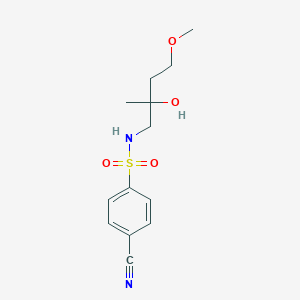

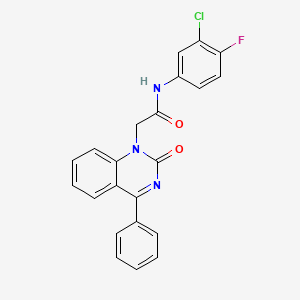

4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a cyano group (-CN) and a methoxy group (-OCH3), which can significantly affect the molecule’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The cyano group could potentially be introduced via a cyanation reaction . The methoxy group might be introduced through a methylation reaction . The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, methoxy, and benzenesulfonamide groups would likely have a significant impact on the molecule’s shape and electronic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyano group is known to undergo various reactions, including hydrolysis, reduction, and addition reactions . The benzenesulfonamide group could potentially participate in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

4-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide, like many benzenesulfonamide derivatives, has been studied for its carbonic anhydrase inhibitory effects. Carbonic anhydrases are enzymes that play a crucial role in regulating pH and carbon dioxide transport in various organisms. Benzenesulfonamide derivatives have been found to potently inhibit these enzymes, which has implications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Gul et al., 2016).

Photodynamic Therapy

Benzenesulfonamide derivatives have been incorporated into the structure of zinc phthalocyanines. These compounds have shown remarkable potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. Their ability to generate singlet oxygen efficiently makes them suitable for this application, providing a pathway for targeted cancer treatment (Pişkin et al., 2020).

Anti-Tumor Activity

Certain benzenesulfonamide derivatives have shown interesting cytotoxic activities, which could be crucial for anti-tumor activity studies. The inhibition of carbonic anhydrase in tumor cells is a potential mechanism for this activity. These findings open up avenues for developing new anti-cancer drugs (Gul et al., 2016).

Crystal Structure Studies

This compound, as part of the benzenesulfonamide class, has been used in studies to understand the crystal structures of various chemical compounds. This research is fundamental in the field of material science and aids in the development of new materials with specific physical and chemical properties (Gelbrich et al., 2012).

Electrophilic Cyclization

Benzenesulfonamides have been employed in electrophilic cyclization reactions. These reactions are crucial in organic synthesis for constructing complex molecular architectures, which have applications in drug development and other areas of chemistry (Ishiwata & Togo, 2009).

Nonlinear Optics

Derivatives of benzenesulfonamides have been used in the synthesis of materials for nonlinear optics. These materials have potential applications in optical computing, signal processing, and telecommunications (Anwar et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The potential applications and future directions for this compound would depend on its properties and bioactivity. If it shows promising biological activity, it could be further studied as a potential pharmaceutical drug . Additionally, its chemical reactivity could make it a useful building block in organic synthesis .

Propriétés

IUPAC Name |

4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-13(16,7-8-19-2)10-15-20(17,18)12-5-3-11(9-14)4-6-12/h3-6,15-16H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBKZRHBYAOUQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNS(=O)(=O)C1=CC=C(C=C1)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2467577.png)

![3-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2467578.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2467580.png)

![N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2467584.png)

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2467590.png)

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2467591.png)

![7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2467592.png)

![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2467598.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2467599.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)